molecular formula C20H24N4O5S B2517882 N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021220-51-8

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2517882
CAS No.: 1021220-51-8
M. Wt: 432.5
InChI Key: NTTCLEBZGFAFTO-UHFFFAOYSA-N
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Description

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
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Scientific Research Applications

Potential Antipsychotic Agent

Heterocyclic carboxamides, including structures similar to N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide, were synthesized and evaluated as potential antipsychotic agents. They exhibited potent in vivo activities and were notably less active in behavioral models predictive of extrapyramidal side effects compared to their efficacy in antipsychotic activity prediction models. Two derivatives showed promising results, indicating the potential of such compounds in psychiatric treatment (Norman et al., 1996).

Antimalarial and Antiviral Properties

The reactivity of N-(phenylsulfonyl)acetamide derivatives, which share a core structure with the compound , was investigated for potential antimalarial activity. One derivative demonstrated excellent antimalarial activity and selectivity index. Theoretical calculations and molecular docking studies were employed, revealing small energy affinity against specific proteins and showing promise for these compounds in antimalarial and potentially antiviral applications, including against SARS-CoV-2 (Fahim & Ismael, 2021).

Inhibition of Farnesyl Protein Transferase

Novel derivatives, akin to the compound in focus, were synthesized for exploring the structure-activity relationship of Farnesyl Protein Transferase (FPT) inhibitors. These derivatives exhibited potent FPT inhibition and demonstrated significant oral bioavailability and antitumor efficacy against a series of tumor cell lines (Mallams et al., 1998).

Mycobacterium Tuberculosis DNA GyrB Inhibition

Compounds structurally related to this compound were synthesized and screened for their inhibitory activity against Mycobacterium tuberculosis DNA gyrase B subunit. One derivative demonstrated promising results with significant inhibition and low cytotoxicity, indicating potential for therapeutic applications in tuberculosis treatment (Reddy et al., 2014).

PCSK9 mRNA Translation Inhibition

A series of compounds, including N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, were identified as PCSK9 mRNA translation inhibitors. These molecules demonstrated improved potency, ADME properties, and safety profiles compared to earlier structures, marking their potential in cholesterol management and cardiovascular disease treatment (Londregan et al., 2018).

Properties

IUPAC Name

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c25-20(16-5-6-17-18(14-16)29-15-28-17)22-8-3-13-30(26,27)24-11-9-23(10-12-24)19-4-1-2-7-21-19/h1-2,4-7,14H,3,8-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTCLEBZGFAFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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